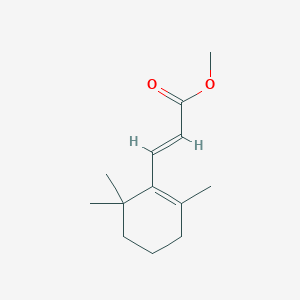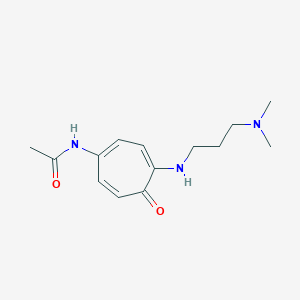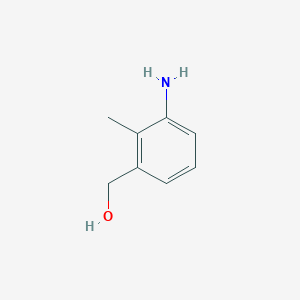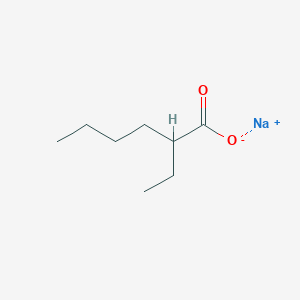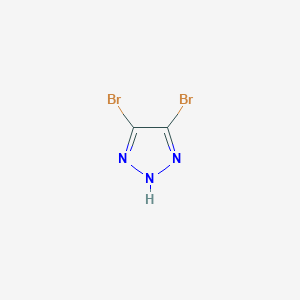
4,5-Dibromo-1H-1,2,3-triazole
Vue d'ensemble
Description
4,5-Dibromo-1H-1,2,3-triazole is an intermediate used in the preparation of isoxazole derivative herbicides . It has a CAS number of 15294-81-2 .
Synthesis Analysis
4,5-Dibromo-1H-1,2,3-triazole can be synthesized by various routes and reacted with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions . Another synthesis method involves the reaction of 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole with butyllithium at low temperatures .Molecular Structure Analysis
The molecular formula of 4,5-Dibromo-1H-1,2,3-triazole is C2HBr2N3 . It has a molecular weight of 226.86 .Chemical Reactions Analysis
4,5-Dibromo-1H-1,2,3-triazole can undergo bromine → lithium exchange reactions . It can also react with butyllithium at position-5 and the resulting lithiated derivatives can be quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, or dimethyl or diphenyl disulfide to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
4,5-Dibromo-1H-1,2,3-triazole is a white to yellow solid . It has a density of 2.6±0.1 g/cm3, a boiling point of 347.5±22.0 °C at 760 mmHg, and a melting point of 35-36ºC .Applications De Recherche Scientifique
Pharmacology
Application Summary
In pharmacology, 4,5-Dibromo-1H-1,2,3-triazole derivatives are recognized for their potential in creating novel therapeutic agents . They exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Methods of Application
The compounds are synthesized through various chemical reactions, often involving bromine → lithium exchange reactions . These reactions allow for the introduction of different functional groups that can enhance the biological activity of the compounds.
Results and Outcomes
The derivatives have shown promising results in preclinical studies, with some compounds demonstrating significant inhibition of microbial and cancer cell growth. The specific activities depend on the substituents added to the triazole core.
Organic Synthesis
Application Summary
4,5-Dibromo-1H-1,2,3-triazole serves as a versatile intermediate in organic synthesis . It is used to construct a variety of bioactive molecules due to its ability to undergo further functionalization.
Methods of Application
The compound can react with various electrophiles and nucleophiles, leading to a wide array of derivatives. Techniques such as halogen → lithium exchange reactions are commonly employed.
Results and Outcomes
The synthesis processes have been optimized to achieve high yields of desired products, which are then used in the development of pharmaceuticals and other organic compounds.
Material Science
Application Summary
In material science, triazole derivatives, including those of 4,5-Dibromo-1H-1,2,3-triazole, are important for developing new materials with enhanced properties .
Methods of Application
The methods involve the synthesis of triazole-based polymers and composites, which can be achieved by incorporating the triazole derivatives into polymer chains or matrices.
Results and Outcomes
These materials often exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of industrial applications.
Agrochemistry
Application Summary
Triazole derivatives are utilized in agrochemistry for their fungicidal and growth-regulating properties .
Methods of Application
They are applied as active ingredients in formulations that are used to treat crops and soils. The application rates and methods vary depending on the specific agricultural needs.
Results and Outcomes
The use of these compounds has led to increased crop yields and better protection against fungal diseases, contributing to more sustainable agricultural practices.
Antitubercular Agents
Application Summary
Specific triazole derivatives have been identified as potent antitubercular agents .
Methods of Application
These compounds are synthesized and tested against various strains of Mycobacterium tuberculosis in laboratory settings.
Results and Outcomes
Some derivatives have shown high efficacy in inhibiting the growth of tuberculosis-causing bacteria, with minimal toxicity to human cells.
Antidepressant Research
Application Summary
Research into the antidepressant effects of triazole derivatives is an emerging field, with 4,5-Dibromo-1H-1,2,3-triazole playing a role in the synthesis of potential antidepressant drugs .
Methods of Application
The synthesis of these compounds involves creating derivatives that can interact with neurological targets associated with depression.
Results and Outcomes
Early studies suggest that some derivatives may have beneficial effects on mood regulation, although further clinical trials are needed to confirm their efficacy and safety.
This analysis provides a detailed look at the diverse applications of 4,5-Dibromo-1H-1,2,3-triazole in scientific research. Each application is unique and contributes to the advancement of its respective field.
Drug Discovery
Application Summary
4,5-Dibromo-1H-1,2,3-triazole is instrumental in drug discovery due to its role in synthesizing compounds with a wide range of pharmacological activities .
Methods of Application
The compound is used to create diverse bioactive molecules through reactions that allow for the addition of various substituents, enhancing the therapeutic potential of these molecules.
Results and Outcomes
Derivatives have been developed with significant antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities, expanding the scope of treatment options .
Organocatalysis
Application Summary
In organocatalysis, 4,5-Dibromo-1H-1,2,3-triazole derivatives are used as catalysts to accelerate chemical reactions, which is crucial for efficient synthesis processes .
Methods of Application
These derivatives facilitate various organic transformations by acting as catalysts in reactions, leading to the formation of numerous organic compounds.
Results and Outcomes
The use of triazole derivatives in catalysis has led to more sustainable and cost-effective chemical processes, with increased reaction rates and yields .
Supramolecular Chemistry
Application Summary
Triazole derivatives play a key role in supramolecular chemistry, where they are used to build complex structures through non-covalent interactions .
Methods of Application
4,5-Dibromo-1H-1,2,3-triazole is utilized to synthesize building blocks that can form larger supramolecular assemblies via hydrogen bonding and other interactions.
Results and Outcomes
The resulting structures have applications in areas such as molecular recognition, sensing, and the creation of novel materials .
Polymer Chemistry
Application Summary
In polymer chemistry, triazole derivatives are used to modify polymers, enhancing their properties for various industrial applications .
Methods of Application
The derivatives are incorporated into polymers to improve characteristics such as durability, flexibility, and resistance to chemicals.
Results and Outcomes
Modified polymers with triazole derivatives have found use in coatings, adhesives, and other materials that require specific performance criteria .
Bioconjugation
Application Summary
Bioconjugation techniques utilize 4,5-Dibromo-1H-1,2,3-triazole for attaching biomolecules to each other or to solid supports .
Methods of Application
The compound facilitates the linking of peptides, proteins, or nucleic acids, often through click chemistry reactions, which are highly selective and efficient.
Results and Outcomes
This has enabled the development of targeted drug delivery systems, diagnostic tools, and bioactive surfaces .
Fluorescent Imaging
Application Summary
Triazole derivatives, synthesized using 4,5-Dibromo-1H-1,2,3-triazole, are used in fluorescent imaging to track biological processes .
Methods of Application
These compounds are designed to fluoresce under specific conditions, allowing them to be used as markers or probes in biological systems.
Results and Outcomes
The use of triazole-based fluorescent compounds has enhanced the ability to visualize and study cellular functions, leading to advances in medical diagnostics and research .
These additional applications highlight the versatility and importance of 4,5-Dibromo-1H-1,2,3-triazole in various scientific fields, contributing significantly to research and development across disciplines.
Energetic Materials
Application Summary
The compound is used in the synthesis of energetic materials due to its ability to form stable yet highly energetic derivatives .
Methods of Application
Derivatives are synthesized through bromination and amination reactions, which are then incorporated into various energetic compounds.
Results and Outcomes
These materials are used in applications requiring high energy density and stability, such as propellants and explosives .
Metal Chelation
Application Summary
Triazole derivatives act as ligands in metal chelation, forming complexes with various metals .
Methods of Application
Chelation involves the formation of multiple bonds between the triazole and metal ions, stabilizing the metal in a specific oxidation state.
Results and Outcomes
The resulting metal complexes have applications in catalysis, material science, and as contrast agents in medical imaging .
Peptide Mimetics
Application Summary
In medicinal chemistry, triazole rings serve as bioisosteres, mimicking peptide linkages in peptide mimetics .
Methods of Application
The triazole is incorporated into peptide chains, enhancing stability and bioavailability while retaining biological activity.
Results and Outcomes
These mimetics have shown promise in drug development, offering alternatives to natural peptides that may be less stable or more susceptible to degradation .
Antibacterial Agents
Application Summary
Triazole derivatives are investigated for their potential as antibacterial agents due to their ability to disrupt bacterial cell processes .
Methods of Application
Synthesized compounds are tested against various bacterial strains to assess their efficacy and mechanism of action.
Results and Outcomes
Some derivatives have demonstrated significant antibacterial activity, offering new avenues for antibiotic development .
Antituberculosis Activity
Application Summary
The structural uniqueness of triazoles allows them to form non-covalent bonds with enzymes, showing promise as antituberculosis agents .
Methods of Application
Compounds are synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.
Results and Outcomes
Derivatives have shown potential in combating tuberculosis, a disease that remains a significant global health challenge .
Anti-HIV Research
Application Summary
Research into anti-HIV properties of triazole derivatives is ongoing, with some showing inhibitory effects on the virus .
Methods of Application
These compounds are designed to interfere with HIV replication by targeting specific viral enzymes.
Results and Outcomes
Early results indicate that certain triazole derivatives could be effective in the treatment or prevention of HIV infection .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5-dibromo-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUYKTWVBJKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310096 | |
| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-1H-1,2,3-triazole | |
CAS RN |
15294-81-2, 22300-52-3 | |
| Record name | 15294-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-dibromo-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



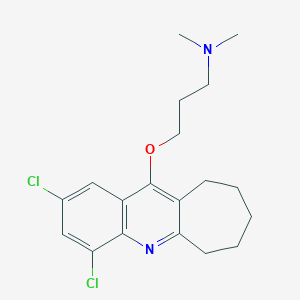
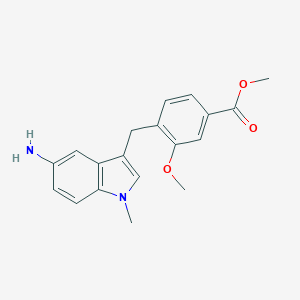
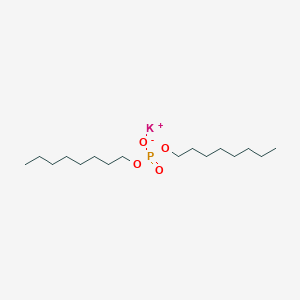
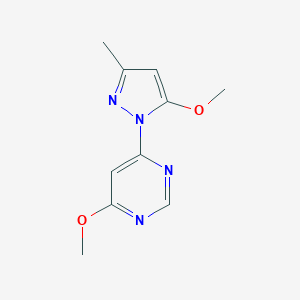
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)


